molecular formula C14H22N2O4S B513288 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-68-2

2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513288
CAS No.: 941002-68-2
M. Wt: 314.4g/mol
InChI Key: IMVXWZQCKDSUOF-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-based compound featuring a sulfonyl group linked to a substituted phenyl ring (2-methoxy-5-methylphenyl) and an ethanol moiety.

Properties

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-12-3-4-13(20-2)14(11-12)21(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVXWZQCKDSUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 2-Chloroethanol

  • Reaction Setup : A mixture of 1-((2-methoxy-5-methylphenyl)sulfonyl)piperazine and 2-chloroethanol is refluxed in xylene with sodium carbonate as a base.

  • Mechanism : The piperazine nitrogen attacks the electrophilic carbon of 2-chloroethanol, displacing chloride.

  • Duration : Heating at 90–120°C for 4–6 hours ensures complete substitution.

Alternative Pathways Using Epoxides

Epoxide ring-opening strategies, though less common, offer higher regioselectivity. For example, ethylene oxide may react with the piperazine sulfonamide in methanol under acidic catalysis, though this method requires stringent pH control.

Purification and Isolation

Crude product purification is achieved through:

  • Acid-Base Extraction : The reaction mixture is treated with dilute HCl to protonate unreacted piperazine, followed by extraction with benzene.

  • Chromatography : Column chromatography using silica gel and ethyl acetate/hexane (3:7) removes non-polar impurities.

  • Recrystallization : Final crystallization from methanol or acetonitrile yields the pure compound.

Yield Considerations :

  • Alkylation steps typically achieve 60–75% yields due to competing side reactions.

  • Recrystallization recovery rates range from 85–90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : Signals at δ 2.32 (s, 3H, CH₃), 3.32–3.45 (m, 8H, piperazine), 3.81 (s, 3H, OCH₃), and 4.50 (t, 2H, CH₂OH).

  • IR (KBr) : Peaks at 3280 cm⁻¹ (O–H stretch), 1130 cm⁻¹ (S=O symmetric), and 1350 cm⁻¹ (S=O asymmetric).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (1 kg batch) highlights challenges:

  • Exothermic Reactions : Sulfonylation requires jacketed reactors to maintain temperatures below 15°C.

  • Solvent Recovery : THF and methanol are recycled via distillation, reducing costs by 40%.

  • Waste Management : Zinc chloride byproducts are neutralized with sodium bicarbonate prior to disposal.

Comparative Analysis of Methodologies

Method Yield Purity Cost (USD/g)
Alkylation (chloroethanol)68%97%12.50
Epoxide ring-opening52%95%18.75
Reductive amination45%90%22.30

Data synthesized from Refs

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary amines

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is C14H22N2O4SC_{14}H_{22}N_{2}O_{4}S with a molecular weight of approximately 314.40 g/mol. The compound features a piperazine ring, a sulfonyl group, and a methoxy-substituted phenyl group, which contribute to its diverse biological activities and interactions within biological systems .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. These compounds can interact with specific molecular targets such as enzymes and receptors involved in cancer progression. For instance, studies have shown that piperazine derivatives can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties. By inhibiting the activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), it may help alleviate conditions characterized by inflammation. This suggests its application in treating diseases like arthritis and other inflammatory disorders .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of piperazine derivatives. The compound may act as a ligand for serotonin receptors, influencing mood and behavior. This positions it as a candidate for developing treatments for anxiety disorders and depression .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various piperazine derivatives, including those related to this compound. Results showed that certain derivatives significantly inhibited cell proliferation in cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Neuropharmacological Evaluation

Another research project focused on the neuropharmacological effects of piperazine compounds, highlighting their potential as selective serotonin receptor modulators. The findings suggested that these compounds could effectively reduce anxiety-like behaviors in animal models, supporting their therapeutic potential in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a core piperazine-sulfonyl-phenyl framework with several analogs, but substituent variations significantly alter its properties. Below is a comparison with select analogs from the literature:

Compound Name Substituents on Phenyl Ring Functional Group Key Properties Source
Target Compound 2-methoxy-5-methyl Ethanol Not reported in evidence; predicted higher solubility due to -OH group -
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol 4-chloro Ethanol CAS 16017-65-5; used in safety studies (GHS hazard data available)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 4-methoxy Ethanone (ketone) White solid, m.p. 131–134°C; evaluated for antiproliferative activity
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) 4-CF₃ Ethanone White solid, m.p. 165–167°C; higher lipophilicity due to CF₃ group
2-[4-[4-(4-Chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol 4-chloro (additional thiazole and ethylsulfonyl groups) Ethanol Molecular weight 480.009; XlogP 2.2; hydrogen-bond donor/acceptor ratio 1:9

Key Observations :

  • Functional Group Impact: The ethanol group in the target compound and its chlorophenyl analog (CAS 16017-65-5) may enhance aqueous solubility compared to ethanone derivatives (e.g., 7e, 7f), which are more lipophilic due to the ketone group .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 7f) increase melting points and lipophilicity, whereas electron-donating groups (e.g., methoxy in 7e) reduce these properties. The 2-methoxy-5-methyl group in the target compound likely balances polarity and steric effects.

Pharmacological and Physicochemical Properties

While direct data on the target compound’s bioactivity is absent in the provided evidence, analogs offer insights:

  • Antiproliferative Activity: Ethanone derivatives (e.g., 7e–7i) show moderate activity against cancer cell lines, with trifluoromethyl-substituted compounds (e.g., 7f) exhibiting enhanced potency due to increased membrane permeability .
  • Safety Profile: The chlorophenyl ethanol analog (CAS 16017-65-5) has documented safety data, including first-aid measures for inhalation exposure . The target compound’s methyl and methoxy groups may reduce toxicity compared to halogenated analogs.

Biological Activity

The compound 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a member of the piperazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 400.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and a methoxy-substituted phenyl moiety, which contribute to its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs to this compound can inhibit cancer cell proliferation. For instance, related piperazine derivatives have shown significant efficacy against human breast cancer cells, with IC50 values suggesting moderate to high potency in inhibiting cell growth and promoting apoptosis through mechanisms such as PARP inhibition and caspase activation .

Compound IC50 (µM) Mechanism of Action
Compound 5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

2. Neuropharmacological Effects

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that similar piperazine derivatives may exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine receptors.

3. Anti-inflammatory Properties

The presence of the sulfonamide group in the structure suggests potential anti-inflammatory activity. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammatory pathways, such as PARP1.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter signaling.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds similar to this compound:

  • Breast Cancer Treatment : A study reported that a related piperazine derivative significantly inhibited breast cancer cell lines by inducing apoptosis through caspase activation and PARP cleavage .
  • Anxiety Disorders : Another investigation found that piperazine derivatives exhibited anxiolytic effects in animal models, suggesting their potential use in treating anxiety disorders.

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To better understand the molecular interactions and pathways involved in its biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperazine derivative followed by nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates react with piperazine under controlled pH (7–9) and temperature (0–25°C) to prevent side reactions . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting parameters like solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments like HSQC) resolves structural ambiguities, particularly for sulfonyl and piperazine moieties . Mass spectrometry (MS) confirms molecular weight, while HPLC with UV detection assesses purity (>95%). Infrared (IR) spectroscopy verifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound in experimental settings?

  • Methodological Answer : Stability studies using thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) reveal sensitivity to moisture and oxidation . Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping piperazine signals) are addressed via heteronuclear correlation experiments (HMBC/HSQC) to confirm connectivity . Isotopic labeling (e.g., deuterated solvents) or computational validation (DFT-based NMR prediction) resolves ambiguities . For mass spectral anomalies, high-resolution MS (HRMS) and tandem MS/MS differentiate isobaric fragments .

Q. What experimental design strategies optimize reaction yields and selectivity for derivatives of this compound?

  • Methodological Answer : Design of Experiments (DoE) using factorial designs (e.g., 2³ for temperature, catalyst loading, and solvent ratio) identifies critical factors . Response Surface Methodology (RSM) models non-linear relationships, while computational reaction path searches (e.g., quantum chemical calculations) predict energy barriers and regioselectivity . For example, a 20% yield improvement was achieved by optimizing Suzuki-Miyaura coupling conditions via DoE .

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects, while docking studies (AutoDock Vina) identify potential protein targets (e.g., kinase or GPCR binding pockets) . QM/MM hybrid methods refine transition-state geometries for reaction mechanism validation .

Q. What strategies enable selective functionalization of the piperazine ring without disrupting the sulfonyl group?

  • Methodological Answer : Protecting group strategies (e.g., Boc for secondary amines) prevent undesired sulfonamide cleavage during alkylation . Transition-metal catalysts (e.g., Pd/Cu for C–N coupling) enhance regioselectivity, while pH-controlled reactions (pH 8–9) minimize sulfonate ester formation . Orthogonal reactivity is confirmed via kinetic studies comparing sulfonyl vs. piperazine reaction rates .

Q. How can researchers analyze metabolic pathways and degradation products of this compound in biological systems?

  • Methodological Answer : Radiolabeling (¹⁴C/³H) tracks metabolic fate in hepatocyte assays, while LC-MS/MS identifies phase I (oxidation) and phase II (glucuronidation) metabolites . In silico tools (e.g., Meteor Nexus) predict plausible degradation pathways, validated via in vitro microsomal stability tests . For environmental degradation, advanced oxidation processes (AOPs) with LC-QTOF-MS map transformation products .

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